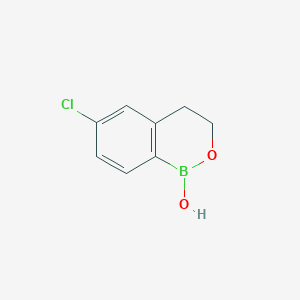

6-Chloro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to “6-Chloro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine” has been reported in the literature . For example, an enantioselective synthesis of (S)- and ®-ethyl 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylates was described, starting from (S)- and ®-methyl 2-acetamido-3-(3-chlorophenyl)propanoates as a source of chirality .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, compounds with similar structures have been used in various chemical reactions. For instance, 1,2,4-benzothiadiazine-1,1-dioxide, a compound with a similar scaffold, has been used as a positive allosteric modulator of the AMPA receptors .Scientific Research Applications

Detoxification and Hydrodechlorination

- Heterogeneous catalytic dechlorination using a nickel/silica catalyst has been explored as a method for treating concentrated chlorinated gas streams. This process is highly selective, ensuring the integrity of the benzene ring and hydroxyl substituent while effectively removing chlorine. This indicates potential applications in environmental remediation and pollution control (Shin & Keane, 1999).

Fluorescence Probes for Reactive Oxygen Species

- Novel fluorescence probes have been developed for selectively detecting highly reactive oxygen species, indicating applications in biological and chemical research. These probes can differentiate between various reactive species, aiding in the study of their roles in biological systems and chemical reactions (Setsukinai et al., 2003).

Synthesis of Nucleoside Derivatives

- The introduction of a benzoyl group onto 6-chloropurine riboside has been studied, leading to the synthesis of nucleoside derivatives. This process involves treatment with benzoic anhydride and could have implications in the development of therapeutic agents and research tools (Maruyama et al., 2000).

Hydroxamic Acids as Defence Chemicals

- Hydroxamic acids, derived from benzoxazinones, play a significant role in the defense of cereals against pests and diseases. This research highlights the potential of these compounds in developing new agricultural chemicals and understanding plant defense mechanisms (Niemeyer, 1988).

Gas Separation Membranes and Adhesives

- The synthesis of high molecular weight fluorinated poly(arylene ether benzoxazole)s has been investigated for use as gas separation membranes, adhesives, and matrix resins. These materials offer potential applications in industrial processes and material sciences (Joseph et al., 1994).

Properties

IUPAC Name |

6-chloro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BClO2/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-2,5,11H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMIVYFLKQHTVBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CCO1)C=C(C=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

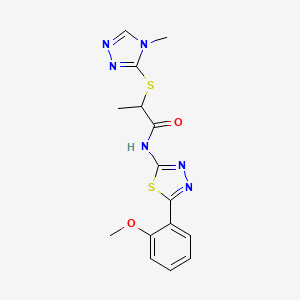

![N-(5-methylisoxazol-3-yl)-2-((3-(2-(phenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2673702.png)

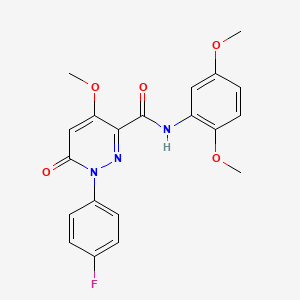

![2-Hydrazinyl-3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B2673712.png)

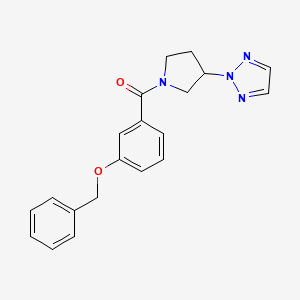

![(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate](/img/structure/B2673716.png)